molecular formula C6H6NNaO4S2 B13112328 Sodium 6-methanesulfonylpyridine-3-sulfinate

Sodium 6-methanesulfonylpyridine-3-sulfinate

Cat. No.: B13112328
M. Wt: 243.2 g/mol
InChI Key: UKPHBSINLMJHFJ-UHFFFAOYSA-M
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Description

Sodium 6-methanesulfonylpyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is part of the broader class of sodium sulfinates, which are known for their versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-methanesulfonylpyridine-3-sulfinate typically involves the reaction of pyridine derivatives with sulfonylating agents. One common method includes the reaction of 6-methanesulfonylpyridine with sodium sulfite under controlled conditions to yield the desired sulfinate . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of sodium sulfinates often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-methanesulfonylpyridine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields .

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which sodium 6-methanesulfonylpyridine-3-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating the formation of C-S, N-S, and S-S bonds .

Comparison with Similar Compounds

Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Comparison

Compared to these similar compounds, sodium 6-methanesulfonylpyridine-3-sulfinate is unique due to its pyridine ring, which imparts additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic properties .

Biological Activity

Sodium 6-methanesulfonylpyridine-3-sulfinate is a sulfonyl-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with both a methanesulfonyl group and a sulfinic acid group. This unique structure contributes to its reactivity and biological properties. The compound can be represented as follows:

  • Chemical Formula : C7_7H8_8N2_2O4_4S2_2
  • Molecular Weight : 232.28 g/mol

The biological activity of this compound primarily involves its ability to act as a covalent modifier of specific protein targets. Research indicates that compounds with sulfonyl groups can interact with nucleophilic residues in proteins, particularly cysteine residues, leading to irreversible inhibition of enzymatic activity.

Inhibition of Enzymatic Activity

  • Covalent Modification : The compound forms covalent bonds with cysteine residues in target proteins, which is crucial for its inhibitory effects.
  • Target Proteins : Studies have identified several disease-associated proteins that are susceptible to modification by sulfonyl compounds, including:
    • Sortase A : An enzyme involved in bacterial virulence.
    • Thioredoxin Glutathione Reductase : A target in parasitic infections.

Antimicrobial Activity

This compound has shown promising antimicrobial properties, particularly against Gram-positive bacteria. The mechanism likely involves the inhibition of key enzymes required for bacterial cell wall synthesis.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties by modulating pathways associated with cytokine production and immune response. This could have implications for treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

StudyFindings
Jaudzems et al. (2020)Identified as a potent inhibitor of Sortase A, showing 97% inhibition after 16 hours at 100 µM concentration .
Lyu et al. (2020)Demonstrated efficacy against S. mansoni thioredoxin glutathione reductase, highlighting its potential in antiparasitic therapy .
Förster et al. (2019)Showed that modifications on the sulfonyl group significantly affect the potency against kinesin HSET, indicating structure-activity relationships .

Properties

Molecular Formula

C6H6NNaO4S2

Molecular Weight

243.2 g/mol

IUPAC Name

sodium;6-methylsulfonylpyridine-3-sulfinate

InChI

InChI=1S/C6H7NO4S2.Na/c1-13(10,11)6-3-2-5(4-7-6)12(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

UKPHBSINLMJHFJ-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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